An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-propylpentanoate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-propylpentanoate
Prepared by a Senior Application Scientist
Introduction: Understanding Ethyl 2-propylpentanoate
Ethyl 2-propylpentanoate, also known by synonyms such as Ethyl valproate and valproic acid ethyl ester, is the ethyl ester derivative of valproic acid, a cornerstone in the treatment of neurological disorders.[1] Its chemical structure, characterized by a branched alkyl chain, imparts a unique set of physicochemical properties that make it a significant molecule beyond its pharmaceutical lineage. It is recognized for a pleasant, fruity odor and a notable resistance to crystallization.[1][2]
This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 2-propylpentanoate (CAS No: 17022-3-0 ).[1][3][4] We will delve into its structural and thermal characteristics, spectroscopic signature, and the analytical methodologies pertinent to its study. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for applications ranging from its use as a pharmaceutical intermediate to its potential in the biofuel and fragrance industries.[1]
Core Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application and behavior in various matrices. For Ethyl 2-propylpentanoate, these properties dictate its solubility, stability, and interaction with other substances.
General and Molecular Characteristics
Ethyl 2-propylpentanoate is a colorless liquid or oil with a characteristic fruity aroma.[2][3] Its molecular structure and composition are fundamental to its identity and reactivity.
A summary of its key quantitative properties is presented in Table 1.
Table 1: Summary of Key Physicochemical Properties of Ethyl 2-propylpentanoate
| Property | Value | Source(s) |
| CAS Number | 17022-31-0 | [1][3][4] |
| Molecular Formula | C₁₀H₂₀O₂ | [1][3][4] |
| Molecular Weight | 172.26 g/mol | [1][3] |
| Appearance | Colorless liquid/oil | [2][3] |
| Boiling Point | 195.7 °C at 760 mmHg | [1][4] |
| Density | 0.872 g/cm³ | [1][4] |
| Refractive Index | 1.421 | [1][4] |
| Flash Point | 71.4 °C | [1][4] |
| Vapor Pressure | 0.413 mmHg at 25 °C | [1][4] |
| Solubility | Insoluble in water; Soluble in alcohols, ethers, ketones. Slightly soluble in Chloroform and Methanol. | [1][2][3] |
| LogP | 2.76590 | [4] |
Thermal Properties and Stability
The thermal behavior of Ethyl 2-propylpentanoate is critical for its handling, storage, and application in processes that involve heating.
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Boiling Point: The compound has a boiling point of 195.7 °C at standard atmospheric pressure (760 mmHg) , indicating relatively low volatility for a molecule of its size.[1][4]
-
Flash Point: With a flash point of 71.4 °C , it is a combustible liquid and requires appropriate precautions to avoid ignition sources.[1][4]
-
Storage: For long-term stability, it is recommended to store the compound in a refrigerator under an inert atmosphere.[1][3]
Solubility Profile
The solubility of a compound is paramount in drug development for formulation and in chemical synthesis for reaction medium selection. As expected from its ester structure and significant alkyl content, Ethyl 2-propylpentanoate is practically insoluble in water.[2] However, it exhibits good solubility in common organic solvents such as alcohols, ethers, and ketones.[2] It is also reported as slightly soluble in chloroform and methanol.[1][3] Its LogP value of approximately 2.77 further confirms its lipophilic (oil-loving) nature.[4]
Spectroscopic Characterization
While specific, published spectra for Ethyl 2-propylpentanoate are not widely available, its structure allows for the confident prediction of its spectroscopic features. This predictive analysis is an essential tool for compound identification and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.
-
Ethyl Ester Group: A quartet signal for the -O-CH₂ - protons, coupled to the adjacent methyl group, would appear downfield (around 4.1 ppm) due to the deshielding effect of the oxygen atom.[2] The corresponding -CH₃ protons would appear as a triplet around 1.2 ppm.[2]
-
Propyl Chains: The two propyl groups are chemically equivalent. The single proton at the chiral center (-CH -(C₃H₇)₂) would appear as a multiplet. The various -CH₂ - groups of the propyl chains would produce complex overlapping multiplets, while the terminal -CH₃ groups would each appear as a triplet.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum would provide information on each unique carbon atom.
-
Carbonyl Carbon: A signal for the ester carbonyl carbon (C=O) would be observed significantly downfield, typically in the range of 170-175 ppm.
-
Ester Alkoxy Group: The -O-C H₂ carbon would appear around 60 ppm, and the associated C H₃ would be seen further upfield.
-
Alkyl Chains: The chiral methine carbon (-C H-) and the various methylene (-C H₂-) and methyl (-C H₃) carbons of the propyl chains would appear in the upfield aliphatic region of the spectrum (approx. 10-40 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 2-propylpentanoate is predicted to exhibit several characteristic absorption bands.
-
C=O Stretch: A strong, sharp absorption band between 1735-1750 cm⁻¹ , characteristic of the carbonyl group in a saturated aliphatic ester.
-
C-H Stretch: Multiple bands in the region of 2850-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the alkyl groups.
-
C-O Stretch: A distinct band in the region of 1000-1300 cm⁻¹ , corresponding to the C-O stretching vibrations of the ester linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in its identification.
-
Molecular Ion: Under Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (172.26).
-
Fragmentation Pattern: Esters typically undergo characteristic fragmentation. Key expected fragments would arise from:
-
Cleavage of the C-O bond, leading to the loss of the ethoxy radical (-OCH₂CH₃), resulting in an acylium ion.
-
McLafferty rearrangement, if sterically feasible.
-
Loss of the alkyl chains, leading to fragment ions corresponding to the loss of propyl radicals.[5]
-
Synthesis Pathway
Ethyl 2-propylpentanoate can be synthesized via several routes, with the most direct being the Fischer esterification of valproic acid (2-propylpentanoic acid) with ethanol in the presence of an acid catalyst.[2]
Caption: Fischer esterification of Valproic Acid to yield Ethyl 2-propylpentanoate.
Analytical Methodologies
Accurate and robust analytical methods are essential for quality control, pharmacokinetic studies, and research applications. Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like Ethyl 2-propylpentanoate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the method of choice for the identification and quantification of Ethyl 2-propylpentanoate due to its excellent separation efficiency and highly specific detection.[6][7] The method separates the compound from a sample matrix based on its volatility and polarity, and the mass spectrometer provides definitive identification based on its mass-to-charge ratio and fragmentation pattern.
Generalized GC-MS Experimental Protocol
This protocol provides a self-validating framework for the analysis of Ethyl 2-propylpentanoate in a liquid matrix.
-
Sample Preparation:
-
Accurately prepare a stock solution of Ethyl 2-propylpentanoate in a suitable solvent (e.g., hexane or ethyl acetate).
-
Create a series of calibration standards by serially diluting the stock solution.
-
For unknown samples, perform a liquid-liquid extraction if the matrix is aqueous, or a simple "dilute-and-shoot" if the matrix is an organic solvent.[8] An internal standard (e.g., ethyl heptadecanoate) should be added to all standards and samples for accurate quantification.[6]
-
-
Instrumentation (GC-MS):
-
GC Column: A non-polar capillary column (e.g., DB-5MS or HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used for this type of analysis.[9]
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, typically set at 250 °C in splitless mode.
-
Oven Program: A temperature gradient is used to separate the analyte from other components. A typical program might be: initial temperature of 50 °C, hold for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Can be run in full scan mode to identify unknown components or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative accuracy, monitoring characteristic ions of Ethyl 2-propylpentanoate.
-
-
Data Analysis:
-
Identify the Ethyl 2-propylpentanoate peak in the chromatogram by its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference spectrum or predicted fragmentation pattern.
-
Quantify the analyte by creating a calibration curve from the standard samples and calculating the concentration in the unknown sample based on the peak area ratio to the internal standard.
-
Sources
- 1. Determination of Esters | Pharmaguideline [pharmaguideline.com]
- 2. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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